2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol
Description
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-methyl-1-(3-methylpentan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-6-8(2)9(3)11-7-10(4,5)12/h8-9,11-12H,6-7H2,1-5H3 |
InChI Key |
GSWBAGNSAJDWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Amino Alcohol Precursors
One approach involves starting from simpler amino alcohols, such as 1-amino-alkan-2-ols, which are modified through selective alkylation and functional group manipulations.
- Reaction Pathway:
- Initial mono-trifluoroacetylation of amino alcohols to protect amino groups.
- Alkylation at the hydroxyl or amino sites using branched alkyl halides, specifically targeting the 3-methylpentan-2-yl group.
- Deprotection and subsequent functionalization to introduce the methyl groups at specific positions.
- Use of dichloromethane as solvent.
- Excess trifluoroacetic anhydride for acylation.
- Catalysts such as pyridine or triethylamine to facilitate acylation.
- Alkylation performed under mild heating (ambient to 50°C).
- The trifluoroacetylation step yields a mono-protected amino alcohol, which upon alkylation with 3-methylpentan-2-yl halides (e.g., tosylates or chlorides), forms the amino alcohol backbone with high stereoselectivity.
- Deprotection yields the target amino alcohol with controlled stereochemistry.
Stereoselective Alkylation
Patents and literature suggest that stereoselectivity is achieved via chiral auxiliaries or chiral catalysts, such as chiral phase-transfer catalysts or enantioselective hydrogenation, ensuring the formation of the desired stereoisomer.
Conversion of Amino Alcohols via Nucleophilic Substitution and Reductive Amination
Nucleophilic Substitution of Amino Alcohols
- The amino group of amino alcohols can be alkylated with branched alkyl halides (e.g., 3-methylpentan-2-yl halides) under basic conditions, often using sodium or potassium carbonate as bases.
- The reaction proceeds via SN2 mechanism, favoring primary halides to minimize side reactions.
- Solvent: Acetone or ethanol.
- Temperature: 25–50°C.
- Catalysts: None typically required, but phase transfer catalysts may enhance yields.
Reductive Amination
- An alternative involves reductive amination, where a ketone precursor (e.g., 2-methyl-1-propanone) reacts with the amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a catalyst.
- This method allows for stereocontrol and high yields of the amino alcohol.
- Reductive amination has demonstrated high stereoselectivity when performed with chiral catalysts or auxiliaries, as reported in patent WO-2005/000788.
Stereoselective Synthesis via Chiral Catalysis and Intermediate Transformations
Use of Chiral Catalysts
- Chiral palladium or ruthenium catalysts facilitate asymmetric hydrogenation of imines or enamines, yielding stereochemically pure amino alcohols.
- For example, hydrogenation over chiral Pd catalysts in the presence of specific ligands yields the (2R,3R) stereoisomer with enantiomeric excess exceeding 96%.
Intermediate Transformations
- The synthesis often involves preparing a precursor such as 1-(3-methoxyphenyl)-1-propanone, which undergoes reductive amination with dimethylamine, followed by stereoselective hydrogenation.
- Functional group modifications, including acylation with acyl halides or anhydrides, are employed to improve stereoselectivity and yield.
Key Reaction Conditions and Data Summary
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding to enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Amino Substituents
Key Observations :
- Hydrophobicity : Longer alkyl chains (e.g., octan-2-yl) improve lipid solubility, making analogs suitable for membrane-related applications .
- Pharmaceutical Relevance : Substitution with aromatic or heterocyclic groups (e.g., Enasidenib) enables targeted biological activity, such as blocking mutant IDH2 in cancer .
Physicochemical Properties
Notes:
Coordination Chemistry
- Gold-Dithiocarbamate Complexes: 2-Methyl-1-(methylamino)propan-2-ol is used to synthesize gold(I) complexes, highlighting its role as a ligand in materials science .
Biological Activity
The compound is a colorless liquid at room temperature. Its functional groups allow for various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
- Reduction : The amine group can undergo reduction to yield different amines or alcohols.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
- Acid-Base Reactions : As an amine, it can act as a base in acid-base neutralization reactions.
Potential Biological Activities
While direct studies on the biological activity of 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol are scarce, compounds with similar structural features often exhibit diverse biological effects. The presence of hydroxyl and amino groups suggests potential interactions with various biomolecules.
Similar Compounds and Their Activities
Research into structurally similar compounds provides insights into possible biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 3-Methylpentan-2-amine | Antifungal properties against Candida albicans | |
| Other amines with hydroxyl groups | Potential antimicrobial and anti-inflammatory effects |
The mechanism of action for this compound likely involves interactions facilitated by its functional groups. The hydroxyl group may enhance solubility and facilitate binding to biomolecules such as enzymes or receptors. The amino group can interact with acidic sites on proteins, potentially influencing enzymatic activity or receptor signaling pathways.
Case Studies
- Antifungal Activity : A study examining related amines found that certain derivatives exhibited antifungal properties against common pathogens like Candida albicans. Although not directly tested on this compound, the structural similarities suggest potential efficacy against fungal infections.
- Antimicrobial Properties : Research into other compounds with similar functional groups has shown promising results in inhibiting bacterial growth, indicating that this compound may also possess antimicrobial activity.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally similar amino alcohols often involves nucleophilic substitution between a branched amine (e.g., 3-methylpentan-2-amine) and an epoxide or alcohol derivative. For example, reacting 3-methylpentan-2-amine with a substituted epoxide under basic conditions (e.g., KOH/EtOH) at 60–80°C for 12–24 hours can yield the target compound. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Optimization should focus on controlling stoichiometry, temperature, and solvent polarity to minimize byproducts like over-alkylated amines. Post-synthesis purification via fractional distillation or column chromatography is critical for high purity .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of crystallographic data to resolve bond angles, torsional strain, and hydrogen-bonding networks. This is particularly important for confirming stereochemistry at the amino and hydroxyl groups .
- NMR Spectroscopy : Employ - and -NMR to identify proton environments (e.g., splitting patterns for -NH and -OH groups) and - COSY for coupling correlations.
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns.
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates. Dose-response curves (IC₅₀ values) can quantify potency.
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines to assess cytotoxicity.
- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled antagonists) can determine binding affinity (Kᵢ) for GPCRs or ion channels.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?
- Methodological Answer :
- Dynamic NMR Studies : Variable-temperature NMR can reveal conformational exchange broadening in -NH or -OH protons.
- Isotopic Labeling : Introduce - or -labels to trace ambiguous signals.
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict NMR chemical shifts and MS fragmentation pathways, aiding in data interpretation .
Q. What strategies improve enantiomeric purity during synthesis, and how does chirality impact biological activity?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts like BINAP-metal complexes to favor the desired enantiomer during amine-epoxide coupling.
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cyclodextrin-based) for resolution.
- Biological Impact : Test enantiomers in parallel assays; e.g., one enantiomer may exhibit 10–100× higher receptor affinity due to steric complementarity.
Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity.
- Docking Simulations : Autodock Vina or Schrödinger can predict binding poses in target proteins (e.g., kinases).
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability to prioritize derivatives.
Q. What are the best practices for validating analytical methods (e.g., HPLC) to quantify this compound in complex matrices?
- Methodological Answer :
- Method Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (RSD < 2%), and accuracy (spiked recovery 95–105%).
- Column Selection : Use C18 columns with mobile phases adjusted to pH 3–4 (0.1% TFA) to enhance peak symmetry.
- Reference Standards : Source certified standards (e.g., from pharmacopeial suppliers) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
